Boc-Trp-ONp
Overview
Description
Boc-Trp-ONp is a type of BOC-Amino Acid . It has a molecular formula of C23H23N3O7 and a molecular weight of 453.4 . It is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
Boc-Trp-ONp can be synthesized by neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-protected amino acid ionic liquids (Boc-AAILs) can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Boc-Trp-ONp is involved in the synthesis of dipeptides . The Boc-protected amino acid ionic liquids derived from Boc-Trp-ONp can enhance amide formation without the addition of a base, yielding dipeptides in satisfactory yields . The Boc group can be cleaved by mild acidolysis .
Scientific Research Applications
In Brain-on-Chip Biotechnology : BoC technologies, including Boc-Trp-ONp, are used in neuroscience research for replicating brain structures and functions on microfluidics platforms. These platforms provide in vitro reproductions of brain structures that are more faithful to their native correlates than conventional cell culture techniques (Forró et al., 2021).
Studying Oxidative Modification of Tryptophan : Boc-Trp is used as a model to understand the degradation of tryptophan residues in proteins exposed to peroxynitrite. This research is crucial for understanding the loss of Trp residues in proteins due to oxidative stress (Kato et al., 1997).
Conformational Analysis of Peptides : Boc-Trp-ONp is used in conformational analysis of peptides, helping in understanding the structure-activity relationships in pharmacologically active peptides. Such analyses are crucial for designing more effective drug molecules (Goudreau et al., 1994).
Enantioseparation and Detection in Biochemistry : Boc-Trp is used in enantioseparation and amperometric detection of chiral compounds, which is significant for studying the stereochemical aspects of biochemical reactions (Qu et al., 2009).
Solid-Phase Synthesis of Peptides : Boc-Trp-ONp plays a role in the solid-phase synthesis of peptides, particularly in synthesizing analogs of biologically significant peptides like octreotide. This is vital for the development of therapeutic and diagnostic agents (Edwards et al., 1994).
Radioactive Labeling for Imaging : Boc-Trp-Trp analogs have been studied for radioactive labeling, offering potential as radiopharmaceuticals for imaging and therapeutic purposes (Liu Guo-ping, 2010).
Analytical and Bioanalytical Applications : The molecular imprinting technique with compounds like Boc-Trp allows for the fast enantioseparation and detection of chiral compounds, which is important in pharmaceutical and biochemical analysis (Haginaka & Kagawa, 2004).
Derivatization for LC/MS Quantification : Boc-Trp is used in pre-column derivatization for the LC/MS quantification of multiple neurotransmitters, facilitating the study of neurotransmission and related biological processes (Zhang, Fang, & Smagin, 2014).
Synthesis of Biocompatible Fluorescent Polymers : Methacrylate monomers with chiral tryptophan moiety like Boc-Trp-HEMA are polymerized for the creation of biocompatible fluorescent polymers with applications in biotechnology and drug delivery (Roy et al., 2013).
Development of New Protecting Groups in Peptide Synthesis : Boc-Trp is used in the development of new protecting groups for tryptophan in solid-phase peptide synthesis, which is crucial for synthesizing complex peptides with improved solubility and stability (Wahlström & Undén, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-22(2,3)31-21(27)24-19(12-14-13-23-18-7-5-4-6-17(14)18)20(26)30-16-10-8-15(9-11-16)25(28)29/h4-11,13,19,23H,12H2,1-3H3,(H,24,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGKMKBNHAFRBV-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Trp-ONp | |
CAS RN |
15160-31-3 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15160-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitrophenyl N-[(tert-butoxy)carbonyl]-L-tryptophanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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